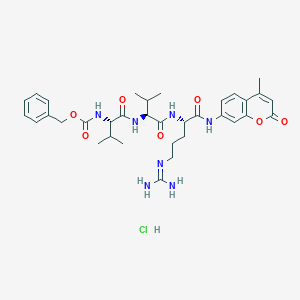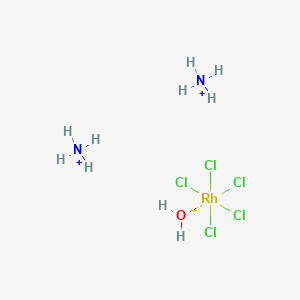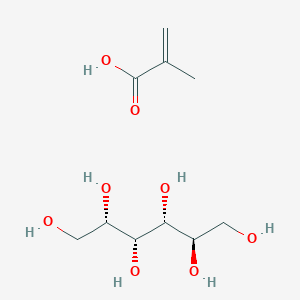
2,5-Dibutyl-1H-pyrrole
Descripción general
Descripción
2,5-Dibutyl-1H-pyrrole (2,5-DBP) is a cyclic organic compound that belongs to the pyrrole family. It is an aromatic compound with a five-membered ring and two butyl groups attached to the nitrogen atom. 2,5-DBP has been studied extensively for its various applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including variants of 2,5-Dibutyl-1H-pyrrole, are effective in inhibiting the corrosion of carbon steel in hydrochloric acid medium. Their efficiency increases with concentration, and they adhere to steel surfaces through a chemisorption process. These derivatives show promise in corrosion protection applications (Zarrouk et al., 2015).
Synthesis of Pyrrole Derivatives
2,5-disubstituted pyrroles, such as 2,5-Dibutyl-1H-pyrrole, can be synthesized using a carbon-supported Pt catalyst. This method demonstrates superior catalytic activity compared to other catalysts, offering a promising approach for the synthesis of pyrrole derivatives (Siddiki et al., 2016).
Electronic Intercommunication
Derivatives like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, which is structurally related to 2,5-Dibutyl-1H-pyrrole, exhibit significant electronic and structural properties. These compounds show potential for applications in electronic materials due to their electron delocalization and reversible electrochemical properties (Hildebrandt et al., 2011).
Metal Complex Formation
2,5-dicarboxamidopyrroles, closely related to 2,5-Dibutyl-1H-pyrrole, form diverse metal complexes. These complexes exhibit unique structural characteristics, making them relevant in the study of coordination chemistry (Bates et al., 2008).
Green Chemistry Applications
A green and practical method to synthesize N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include 2,5-Dibutyl-1H-pyrrole, has been developed. This method is effective for the synthesis of pharmacologically active molecules, indicating potential applications in medicinal chemistry (Bandyopadhyay et al., 2013).
Propiedades
IUPAC Name |
2,5-dibutyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNOYUPVDSXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(N1)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550844 | |
| Record name | 2,5-Dibutyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibutyl-1H-pyrrole | |
CAS RN |
1012-25-5 | |
| Record name | 2,5-Dibutyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)









